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molecular formula C12H10ClNO2 B1428681 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 956141-90-5

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Cat. No. B1428681
M. Wt: 235.66 g/mol
InChI Key: FLRWSMYXJAPFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030322B2

Procedure details

To a stirred solution of 5-chloro-2,3-dihydrospiro[indene-1,3′-pyrrolidine]-2′,5′-dione (Prep7, 3 g, 12.7 mmol) in anhydrous THF (20 ml) at 0° C. and under a nitrogen atmosphere, BH3(CH3)2S complex in THF (1M, 50 ml) was added dropwise. The ice-bath was removed, the reaction mixture was allowed to reach room temperature and refluxed for 28 h. The mixture was then cooled to 0° C. and hydrochloric acid (2 M, 30 ml) was cautiously added monitoring gas evolution, then the ice-bath was removed and the reaction was stirred for 1 h. THF was then removed in vacuo, the residue was cooled to 0° C. DCM was added and the stirred mixture was treated with a solution of NaOH (2M) until pH=13. The mixture was extracted with additional DCM, the solvent was evaporated under vacuum to obtain the crude title compound (3 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:14](=[CH:15][CH:16]=1)[C:7]1([CH2:11][C:10](=O)[NH:9][C:8]1=O)[CH2:6][CH2:5]2>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:14](=[CH:15][CH:16]=1)[C:7]1([CH2:11][CH2:10][NH:9][CH2:8]1)[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C2CCC3(C(NC(C3)=O)=O)C2=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 28 h
Duration
28 h
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
CUSTOM
Type
CUSTOM
Details
THF was then removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 0° C
ADDITION
Type
ADDITION
Details
DCM was added
ADDITION
Type
ADDITION
Details
the stirred mixture was treated with a solution of NaOH (2M) until pH=13
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with additional DCM
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2CCC3(CNCC3)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 113.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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